9H-Carbazole-2-carbaldehyde

Übersicht

Beschreibung

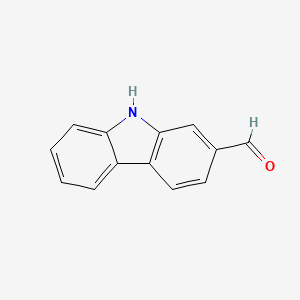

9H-Carbazole-2-carbaldehyde is a derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of an aldehyde group attached to the second position of the carbazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-2-carbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the second position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale formylation reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the carbazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Carbazole-2-carboxylic acid.

Reduction: 9H-Carbazole-2-methanol.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Carbazolderivate verwendet.

Biologie: Auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften untersucht.

Industrie: Bei der Entwicklung von organischen Farbstoffen und Photopolymerisationsprozessen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 9H-Carbazol-2-carbaldehyd, insbesondere in seiner Antitumorrolle, beinhaltet die Aktivierung des p53-Molekularsignalwegs. Diese Aktivierung führt zur Phosphorylierung der p38-Mitogen-aktivierten Proteinkinase (MAPK), die Apoptose und Seneszenz in Melanomzellen induziert . Zusätzlich kann es andere molekulare Signalwege wie den RAS-MAPK-Signalweg in seiner antimykotischen Aktivität beeinflussen .

Ähnliche Verbindungen:

9-Ethyl-9H-carbazol-3-carbaldehyd: Bekannt für seine Antitumoreigenschaften durch die Aktivierung des p53-Signalwegs.

9H-Carbazol-3-carbaldehyd: Zeigt signifikante zytotoxische Aktivität gegen verschiedene Krebszelllinien.

Carbazolbasierte Farbstoffe, die Aldehyd- und Cyanessigsäuregruppen enthalten: In der Photopolymerisation und als Photosensibilisatoren verwendet.

Einzigartigkeit: 9H-Carbazol-2-carbaldehyd ist aufgrund seiner spezifischen Formylierung an der zweiten Position einzigartig, die im Vergleich zu anderen Carbazolderivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, den p53-Signalweg selektiv in Melanomzellen zu aktivieren, unterstreicht sein Potenzial als zielgerichtetes Antitumormittel .

Wirkmechanismus

The mechanism of action of 9H-carbazole-2-carbaldehyde, particularly in its anticancer role, involves the activation of the p53 molecular signaling pathway. This activation leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which induces apoptosis and senescence in melanoma cells . Additionally, it can influence other molecular pathways such as the RAS-MAPK pathway in its antifungal activity .

Vergleich Mit ähnlichen Verbindungen

9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor properties through the activation of the p53 pathway.

9H-Carbazole-3-carbaldehyde: Exhibits significant cytotoxic activity against various cancer cell lines.

Carbazole-based dyes containing aldehyde and cyanoacetic acid groups: Used in photopolymerization and as photosensitizers.

Uniqueness: 9H-Carbazole-2-carbaldehyde is unique due to its specific formylation at the second position, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its ability to activate the p53 pathway selectively in melanoma cells highlights its potential as a targeted anticancer agent .

Biologische Aktivität

Introduction

9H-Carbazole-2-carbaldehyde is a significant compound within the carbazole family, known for its diverse biological activities. Research has highlighted its potential as an anticancer, antimicrobial, and neuroprotective agent. This article synthesizes various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₁₃H₉NO

- Molecular Weight : 195.22 g/mol

- CAS Number : 99585-18-9

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

- Mechanism of Action : The compound has been observed to enhance apoptosis in cancer cells, particularly through the activation of caspases, which are crucial for programmed cell death. For instance, a derivative of carbazole was noted to reactivate the p53 pathway in melanoma cells, leading to significant tumor suppression without affecting normal cells .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties.

- In Vitro Studies : Various carbazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with methoxy and chloro substitutions demonstrated moderate to good antibacterial activities .

| Compound | Activity Type | Effective Concentration (µg/mL) |

|---|---|---|

| 9a | Antibacterial | 25 |

| 8e | Antifungal | Moderate activity |

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored, with some showing significant protective effects against neuronal injury.

- Study Findings : Certain N-substituted carbazoles displayed neuroprotective activity at low concentrations (e.g., 3 µM), suggesting their potential application in treating neurological disorders .

Case Studies

- Antitumor Activity in Melanoma :

- Antimicrobial Efficacy :

- Neuroprotection :

Eigenschaften

IUPAC Name |

9H-carbazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCENSQOWDHIKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479100 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-18-9 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.